Betaine monohidrato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Betaine monohydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and polymerase chain reactions to enhance DNA amplification.

Biology: Acts as an osmoprotectant, protecting cells from osmotic stress.

Medicine: Used in the treatment of homocystinuria to lower homocysteine levels in the blood.

Industry: Employed in soldering, resin curing fluxes, and as a feed additive in animal nutrition.

Mecanismo De Acción

Target of Action

Betaine monohydrate primarily targets the metabolic cycle of methionine . It functions as a methyl group donor in this cycle . Betaine also plays a crucial role in maintaining cellular hydration and cell function .

Mode of Action

Betaine monohydrate interacts with its targets by donating a methyl group to homocysteine, which is then converted into methionine . This process is facilitated by the enzyme betaine-homocysteine S-methyltransferase . Betaine also acts as an osmoprotectant, helping cells maintain their volume under osmotic stress .

Biochemical Pathways

Betaine monohydrate affects the methionine cycle, a crucial biochemical pathway. It donates a methyl group to homocysteine, converting it into methionine . This process helps maintain the cellular osmotic equilibrium . Betaine also plays a role in sulfur amino acid metabolism, where it helps protect against oxidative stress .

Pharmacokinetics

It is known that betaine is safe at a daily intake of 9–15 g for humans and primarily distributes to the kidneys, liver, and brain .

Result of Action

The action of betaine monohydrate results in a decrease in plasma homocysteine levels and an increase in plasma betaine concentrations, as well as dimethylglycine and methionine . This can lead to a significant decrease in LDL cholesterol levels . Betaine also contributes to the stabilization of proteins and DNA structure .

Action Environment

Environmental factors such as osmotic stress, temperature stress, and drought can influence the action of betaine monohydrate . As an osmoprotectant, betaine helps protect cells against these environmental stresses . Furthermore, the effectiveness of betaine can be influenced by dietary intake, as it is found in many food products such as beets, spinach, and whole grains .

Análisis Bioquímico

Biochemical Properties

Betaine monohydrate plays a significant role in biochemical reactions. It is utilized by many microorganisms as a functional chemical and is involved in different metabolic pathways for the biosynthesis and catabolism of betaine . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function .

Cellular Effects

Betaine monohydrate has profound effects on various types of cells and cellular processes. It protects microbial cells against drought, osmotic stress, and temperature stress . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, betaine monohydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a methyl donor for the biosynthesis of complex secondary metabolites such as a variety of vitamins, coenzymes, and antibiotics .

Metabolic Pathways

Betaine monohydrate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Betaine monohydrate can be synthesized through the oxidation of choline. The process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods: Industrial production of betaine monohydrate often involves the extraction from sugar beet molasses. The process includes the following steps:

Extraction: Sugar beet molasses is treated with water to extract betaine.

Purification: The extract is purified using ion-exchange chromatography to remove impurities.

Crystallization: The purified betaine is crystallized to obtain betaine monohydrate.

Análisis De Reacciones Químicas

Types of Reactions: Betaine monohydrate undergoes various chemical reactions, including:

Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.

Reduction: It can be reduced to form trimethylamine and acetic acid.

Substitution: Betaine can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Dimethylglycine and formaldehyde.

Reduction: Trimethylamine and acetic acid.

Substitution: Various substituted betaine derivatives.

Comparación Con Compuestos Similares

Dimethylglycine: A derivative of betaine with two methyl groups instead of three.

Choline: A precursor to betaine, involved in similar metabolic pathways.

Uniqueness: Betaine monohydrate is unique due to its zwitterionic nature, which allows it to function effectively as an osmoprotectant and methyl donor. Its ability to stabilize proteins and DNA structures sets it apart from other similar compounds .

Actividad Biológica

Betaine monohydrate, a naturally occurring compound primarily derived from sugar beets, has garnered attention for its diverse biological activities and health benefits. This article explores the biological mechanisms, physiological roles, and therapeutic applications of betaine monohydrate, supported by case studies and research findings.

Overview of Betaine Monohydrate

Betaine monohydrate is a methyl derivative of glycine and serves as a crucial methyl group donor in various biochemical processes. Its primary functions include:

- Homocysteine Remethylation : Betaine acts as a methyl donor in the conversion of homocysteine to methionine, a critical reaction for maintaining normal homocysteine levels in the body .

- Osmolyte Function : It helps cells manage osmotic stress by stabilizing protein structures and maintaining cell volume .

- Liver Health : Betaine has hepatoprotective properties, improving liver function and reducing fat accumulation in the liver .

The biological activity of betaine monohydrate can be categorized into several key mechanisms:

-

Methylation Reactions :

- Betaine facilitates the remethylation of homocysteine through the enzyme betaine-homocysteine S-methyltransferase (BHMT), which converts homocysteine back to methionine .

- This process is vital for preventing hyperhomocysteinemia, which is associated with cardiovascular diseases and neurodegenerative disorders .

- Osmotic Regulation :

- Fat Metabolism :

Case Studies

- Homocystinuria Treatment :

- Liver Function Improvement :

- Exercise Performance :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Evidence Source |

|---|---|---|

| Homocysteine Remethylation | Methyl donor for conversion of homocysteine to methionine | DrugBank, PMC |

| Osmotic Regulation | Stabilizes proteins and maintains cell volume | PMC |

| Hepatoprotection | Reduces fat accumulation in the liver | ScienceDirect |

| Enhanced Athletic Performance | Increases muscle mass, reduces fatigue | PubMed |

Propiedades

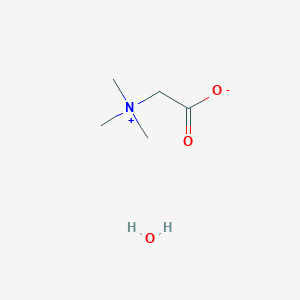

IUPAC Name |

2-(trimethylazaniumyl)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049421 | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Acros Organics MSDS] | |

| Record name | Betaine monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-47-6 | |

| Record name | Betaine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Betaine monohydrate acts as an osmolyte and methyl donor by participating in the remethylation of homocysteine to methionine. [] This reaction is crucial for various metabolic processes, including DNA synthesis and the synthesis of essential amino acids. []

ANone: Yes, betaine monohydrate supplementation has been shown to increase S-adenosylmethionine levels in the cerebrospinal fluid of patients with methylenetetrahydrofolate reductase deficiency. []

ANone: The molecular formula of betaine monohydrate is C5H11NO2 · H2O, and its molecular weight is 135.16 g/mol. []

ANone: Various spectroscopic techniques can be employed to characterize betaine monohydrate, including X-ray diffraction (XRD), infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy. [, , ]

ANone: Betaine monohydrate has been shown to improve the stability of UVA-cleavable hydroxyethyl starch nanocapsules, particularly in ethanol-based formulations. []

ANone: While not directly acting as a catalyst, betaine monohydrate plays a crucial role in the formation of deep eutectic solvents (DES), which can be employed as green solvents in various chemical reactions. []

ANone: Computational techniques like density functional theory (DFT) are employed to investigate molecular interactions, predict spectroscopic properties, and understand the formation of deep eutectic solvents involving betaine monohydrate. [, ]

ANone: Yes, anhydrous betaine and betaine monohydrate exhibit different physicochemical properties, particularly in terms of hygroscopicity and stability. [, ]

ANone: Anhydrous betaine readily absorbs water and converts to betaine monohydrate, posing challenges in maintaining stability during the manufacturing of solid dosage forms. []

ANone: Annealing anhydrous betaine can increase its crystallinity and decelerate the conversion to betaine monohydrate, enhancing its stability in formulations. []

ANone: Betaine is readily absorbed in the small intestine and distributed throughout the body, primarily accumulating in the kidneys, liver, and brain. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.